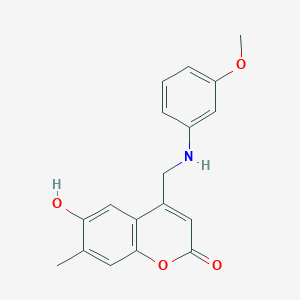

![molecular formula C15H13N3O3 B2479271 4-metoxi-3-({4-oxo-4H,5H-pirazolo[1,5-a]pirazin-5-il}metil)benzaldehído CAS No. 1917512-93-6](/img/structure/B2479271.png)

4-metoxi-3-({4-oxo-4H,5H-pirazolo[1,5-a]pirazin-5-il}metil)benzaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

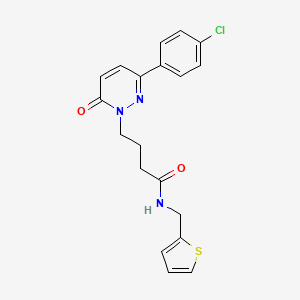

4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde is a useful research compound. Its molecular formula is C15H13N3O3 and its molecular weight is 283.287. The purity is usually 95%.

BenchChem offers high-quality 4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Aplicaciones:

- Antagonistas de la Vasopresina: Algunos derivados se han estudiado como antagonistas del receptor de la vasopresina .

- Antagonistas del Receptor de Fibrinógeno: Estos compuestos también se han explorado como antagonistas del receptor de fibrinógeno .

- Moduladores del Receptor de Glutamato: Se han desarrollado moduladores alostéricos positivos selectivos para los receptores GluN2A y mGluR5 .

- Agentes Antituberculosos: Se han investigado inhibidores contra Mycobacterium tuberculosis H37RV .

- Propiedades Anticancerígenas: Los compuestos han mostrado efectos inhibidores sobre tumores de cáncer de pulmón (A549 y H322b) .

- Inhibidores de la Integrasa del VIH-1: Algunos derivados exhiben actividad inhibitoria contra la integrasa del VIH-1 .

- Enfermedades Neurodegenerativas y Cardiovasculares: Estudios recientes proponen su uso en el tratamiento de afecciones lisosomales, neurodegenerativas y cardiovasculares .

- Sustancias Funcionales: La mayoría de los compuestos bioactivos de pirazolopirazinona contienen grupos funcionales en las posiciones 2 y 5, lo que influye en su perfil farmacológico .

- Potencial Inexplorado: Los derivados con grupos funcionales en las posiciones 6 y 7 permanecen relativamente inexplorados, lo que limita su potencial médico y biológico .

- Incorporación de Grupos Metoxicarbonilo y Carboxilo: Al introducir estos grupos en la posición 7, los investigadores pueden diseñar nuevas plataformas sintéticas con potencial importancia en el descubrimiento de fármacos .

- Yodación Selectiva: Lograr la yodación selectiva en la posición 7 en pirazolo[1,5-a]pirazinonas es un reto debido a la combinación de núcleos de pirazina y pirazol. Sin embargo, este paso es crucial para acceder a nuevos derivados .

- Predominio de los Isómeros 1H: Los isómeros 1H sustituidos o no sustituidos (en N1) son más comunes, con una proporción de aproximadamente 3,6 a 1 .

- Sustancias Comunes: El hidrógeno, el metilo, el fenilo y los anillos heterocíclicos se encuentran con frecuencia en las posiciones N1, C3, C4, C5 y C6 .

- Puedes encontrar este compuesto con el número CAS 1917512-93-6.

Química Medicinal y Descubrimiento de Fármacos

Investigación Biomédica

Plataformas Sintéticas y Química Combinatoria

Estrategias de Modificación Estructural

Patrones de Sustitución en 1H-Pirazolo[3,4-b]piridinas

Disponibilidad

Mecanismo De Acción

Target of Action

The compound “4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde” is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-ones . These compounds have been extensively studied in the biomedical field and have been found to interact with a variety of targets. They have been identified as antagonists for vasopressin 1b, j, k, and fibrinogen 2, 3 receptors . They also act as selective positive allosteric modulators for glutamate receptors GluN2A and mGluR5 .

Mode of Action

It is known that pyrazolo[1,5-a]pyrazin-4(5h)-ones, which this compound is a derivative of, interact regioselectively with n-iodosuccinimide in the presence of n-methylmorpholine to form 7-iodo derivatives . This interaction forms the basis for various synthetic transformations aimed at creating biologically active compounds .

Biochemical Pathways

It has been found that derivatives of pyrazolo[1,5-a]pyrazin-4(5h)-ones have been proposed for the treatment of lysosomal and neurodegenerative diseases, as well as cardiovascular diseases . This suggests that these compounds may interact with biochemical pathways related to these conditions.

Pharmacokinetics

For instance, the presence of a methoxy group (OCH3) and a carboxyl group (COOH) could potentially influence its absorption and distribution .

Result of Action

It has been found that derivatives of pyrazolo[1,5-a]pyrazin-4(5h)-ones have been used as inhibitors of mycobacterium tuberculosis h37rv, lung cancer tumors a549 and h322b, and the catalytic activity of hiv-1 integrase, tanks, and polyadp-ribose polymerase parp-1 . This suggests that the compound may have similar effects.

Action Environment

It is known that the compound’s synthesis involves a reaction with n-iodosuccinimide in the presence of n-methylmorpholine . This suggests that the compound’s action may be influenced by the presence of these substances in the environment.

Propiedades

IUPAC Name |

4-methoxy-3-[(4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl)methyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-21-14-3-2-11(10-19)8-12(14)9-17-6-7-18-13(15(17)20)4-5-16-18/h2-3,6-8,10,13,16H,4-5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIORBSALADXGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN2C=CN3C(C2=O)CCN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2479191.png)

![3-[5-(1,3-Dioxolan-2-yl)oxolan-2-yl]propanoic acid](/img/structure/B2479196.png)

![N-(2,5-dimethylphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2479201.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2479202.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2479211.png)